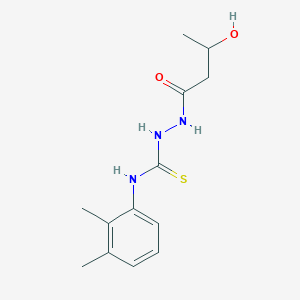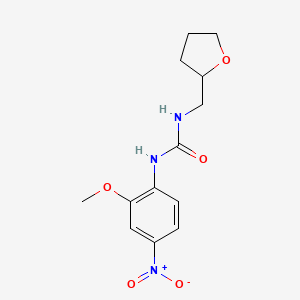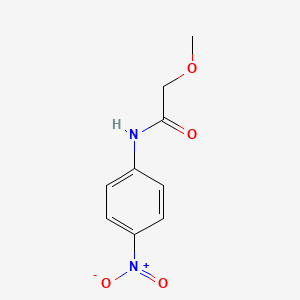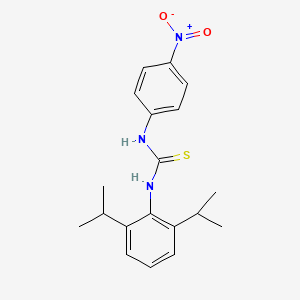
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide
描述
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide, also known as DMHBT, is a compound with potential therapeutic applications. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. Additionally, N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been found to modulate the activity of various kinases and transcription factors involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been found to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins. In animal models of neurodegenerative diseases, N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been found to reduce oxidative stress and inflammation, which are believed to contribute to the pathogenesis of these diseases.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to its use in research. N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide in various disease models.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods for N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide and related compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide and to identify its molecular targets. Future research could also focus on optimizing the dosage and administration route of N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide for various therapeutic applications, as well as exploring its potential use in combination with other drugs or therapies. Finally, more studies are needed to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide in animal models and human clinical trials.
科学研究应用
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-hydroxybutanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-5-4-6-11(10(8)3)14-13(19)16-15-12(18)7-9(2)17/h4-6,9,17H,7H2,1-3H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNOHVBJLPVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)CC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)

![ethyl 1-(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4117546.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)


![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)

![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)